2-[(4-Chloro-pyrimidin-2-ylamino)-methyl]-pyrrolidine-1-carboxylic acid tert-butyl ester
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Description
2-[(4-Chloro-pyrimidin-2-ylamino)-methyl]-pyrrolidine-1-carboxylic acid tert-butyl ester is a useful research compound. Its molecular formula is C14H21ClN4O2 and its molecular weight is 312.79 g/mol. The purity is usually 95%.
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Biological Activity
The compound 2-[(4-Chloro-pyrimidin-2-ylamino)-methyl]-pyrrolidine-1-carboxylic acid tert-butyl ester (CAS Number: 1261229-67-7) is a pyrrolidine derivative that has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in key physiological pathways. The presence of the 4-chloro-pyrimidine moiety is significant as it enhances the compound's affinity for specific targets, potentially leading to improved therapeutic effects.
Antiviral Activity
Recent studies have highlighted the antiviral potential of pyrrolidine derivatives. For instance, compounds similar to 2-[(4-Chloro-pyrimidin-2-ylamino)-methyl]-pyrrolidine have shown efficacy against viruses such as the tobacco mosaic virus and herpes simplex virus (HSV). In a comparative study, certain derivatives demonstrated higher antiviral activities than established agents at similar concentrations .
Anticancer Properties
Research indicates that pyrrolidine-based compounds can exhibit antiproliferative effects on various cancer cell lines. Specifically, derivatives containing the β-amino acid moiety have shown promise in inhibiting glioma cell proliferation. The mechanism involves inducing apoptosis and disrupting cell cycle progression .
Antimicrobial Activity
The compound has also been evaluated for its antibacterial properties. Studies suggest that it may inhibit bacterial growth through mechanisms such as disrupting cell wall synthesis or inhibiting essential metabolic pathways .
Study 1: Antiviral Efficacy
In a study assessing the antiviral efficacy of several pyrrolidine derivatives, 2-[(4-Chloro-pyrimidin-2-ylamino)-methyl]-pyrrolidine was tested against HSV. The results indicated a significant reduction in viral replication at concentrations as low as 50 μg/mL, demonstrating its potential as an antiviral agent .
Study 2: Anticancer Activity
A series of experiments conducted on glioma cell lines revealed that this compound could inhibit cell viability by up to 70% at specific doses. The study attributed this effect to the induction of apoptosis and downregulation of anti-apoptotic proteins .
Data Table: Summary of Biological Activities
Activity Type | Target Organism/Cell Line | Concentration (μg/mL) | Effect |
---|---|---|---|
Antiviral | HSV | 50 | Significant replication inhibition |
Anticancer | Glioma Cell Lines (C6 Rat) | Varies | Up to 70% viability reduction |
Antimicrobial | Various Bacterial Strains | Varies | Inhibition of growth |
Properties
IUPAC Name |
tert-butyl 2-[[(4-chloropyrimidin-2-yl)amino]methyl]pyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21ClN4O2/c1-14(2,3)21-13(20)19-8-4-5-10(19)9-17-12-16-7-6-11(15)18-12/h6-7,10H,4-5,8-9H2,1-3H3,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCZNBQIKNCJUQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1CNC2=NC=CC(=N2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.